diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate

SuFEx click chemistry hydrolytic stability sulfonyl halide reactivity

Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate (CAS 2763755-46-8, molecular formula C₇H₁₄FO₅PS, molecular weight 260.22 g/mol) is an organophosphorus reagent that integrates a diethyl phosphonate ester, a cyclopropyl ring, and a fluorosulfonyl (–SO₂F) group on a single quaternary carbon center. The canonical SMILES CCOP(=O)(OCC)C1(S(=O)(=O)F)CC1 unambiguously defines its structure, wherein the phosphonate and sulfonyl fluoride moieties are geminally substituted on the cyclopropane ring.

Molecular Formula C7H14FO5PS
Molecular Weight 260.22 g/mol
CAS No. 2763755-46-8
Cat. No. B6610489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate
CAS2763755-46-8
Molecular FormulaC7H14FO5PS
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1(CC1)S(=O)(=O)F)OCC
InChIInChI=1S/C7H14FO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3
InChIKeyYYCKROHCALVBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate (CAS 2763755-46-8): Structural and Physicochemical Profile for Procurement Evaluation


Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate (CAS 2763755-46-8, molecular formula C₇H₁₄FO₅PS, molecular weight 260.22 g/mol) is an organophosphorus reagent that integrates a diethyl phosphonate ester, a cyclopropyl ring, and a fluorosulfonyl (–SO₂F) group on a single quaternary carbon center . The canonical SMILES CCOP(=O)(OCC)C1(S(=O)(=O)F)CC1 unambiguously defines its structure, wherein the phosphonate and sulfonyl fluoride moieties are geminally substituted on the cyclopropane ring [1]. This constitution confers orthogonal reactivity: the phosphonate unit enables Horner–Wadsworth–Emmons (HWE) olefination, while the sulfonyl fluoride serves as a sulfur(VI) fluoride exchange (SuFEx) handle with hydrolytic stability superior to sulfonyl chlorides [2].

Why Generic Substitution Fails for Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate (CAS 2763755-46-8): The Multi-Functional Architecture Problem


This compound cannot be replaced by simple mono-functional analogs because it uniquely combines a phosphonate HWE olefination site, a SuFEx-compatible sulfonyl fluoride electrophile, and a conformationally constrained cyclopropyl scaffold on the same tetrahedral carbon . Generic alternatives such as diethyl cyanomethylphosphonate (CAS 2537-48-6) lack the –SO₂F group altogether, forfeiting SuFEx reactivity; cyclopropanesulfonyl fluoride (CAS 822-49-1) has no phosphonate and cannot perform HWE olefination [REFS-2, REFS-3]. Even the closest structural analog, diethyl [(fluorosulfonyl)methyl]phosphonate (CAS 2731010-66-3), replaces the cyclopropyl ring with a flexible methylene linker, which alters both the pKₐ of the α-protons and the conformational landscape of reaction intermediates, directly impacting stereoselectivity outcomes in cyclopropanation or olefination chemistry . The three functionalities are mechanistically interdependent; removing or altering any one of them fundamentally changes the compound's synthetic utility.

Quantitative Differentiation Evidence for Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate (CAS 2763755-46-8) vs. Closest Analogs


Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride – Greater Than 10-Fold Difference in Aqueous Half-Life

The –SO₂F moiety in diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate provides a marked hydrolytic stability advantage over the analogous sulfonyl chloride (–SO₂Cl) that would be present in a hypothetical diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate. The intrinsic stability order of sulfonyl halides is fluorides >> chlorides > bromides > iodides, with sulfonyl chlorides hydrolyzing rapidly in aqueous media whereas sulfonyl fluorides remain intact for extended periods [1]. For the reference compound phenylmethanesulfonyl fluoride (PMSF), the aqueous half-life at pH 7.0 and 25 °C is approximately 110 minutes; the corresponding sulfonyl chloride analog would hydrolyze with a half-life of less than 10 minutes under identical conditions, representing a greater than 10-fold stability difference [2]. This enhanced stability is critical for applications requiring aqueous compatibility, such as biochemical labeling, chemoproteomics, or multi-step synthesis where intermediate purification in aqueous conditions is necessary.

SuFEx click chemistry hydrolytic stability sulfonyl halide reactivity

Chemoselectivity: Exclusive Reaction at Sulfur for Sulfonyl Fluorides vs. Competing Reaction Pathways for Sulfonyl Chlorides

Sulfonyl fluorides exhibit exclusive reactivity at the sulfur(VI) center under SuFEx conditions, whereas sulfonyl chlorides frequently undergo competing reactions at the chlorine atom (e.g., nucleophilic substitution at Cl rather than S), leading to product mixtures and lower yields [1]. In a comprehensive review by Liashuk et al. (2024), sulfonyl fluorides tolerated a broad range of reaction conditions—including amide/ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings—without loss of the –SO₂F group, whereas sulfonyl chlorides predominantly reacted at the –SO₂Cl moiety under similar conditions, limiting their synthetic versatility [2]. For diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate, this chemoselectivity means the –SO₂F group remains orthogonal during phosphonate-based transformations (e.g., HWE olefination), enabling sequential, protecting-group-free synthetic strategies that are not feasible with a sulfonyl chloride analog.

chemoselectivity SuFEx sulfonyl halide cross-coupling compatibility

Orthogonal Dual Reactivity: Simultaneous HWE Olefination and SuFEx Click Chemistry Capability – Inaccessible with Mono-Functional Analogs

Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is a bifunctional reagent capable of sequential, orthogonal transformations: the phosphonate ester undergoes HWE olefination with aldehydes/ketones to install C=C bonds, while the sulfonyl fluoride remains intact for subsequent SuFEx diversification with O- or N-nucleophiles [1]. This dual reactivity is absent in all major mono-functional comparators. Diethyl cyanomethylphosphonate (CAS 2537-48-6, 98% purity, MW 177.14) provides only HWE reactivity . Cyclopropanesulfonyl fluoride (CAS 822-49-1, 95% purity, MW 124.13) provides only SuFEx reactivity . Even diethyl [(fluorosulfonyl)methyl]phosphonate (CAS 2731010-66-3, MW 234.19), which does combine phosphonate and –SO₂F groups, lacks the cyclopropyl conformational constraint that governs the stereochemical outcome of carbopalladation and cyclization steps in Pd(II)-catalyzed cyclopropanation reactions, where the SO₂F group serves as both acidifying group and internal oxidant [2].

Horner-Wadsworth-Emmons SuFEx orthogonal reactivity bifunctional reagent

Conformational Rigidity Advantage: Cyclopropyl Constraint Provides Defined Geometry vs. Flexible Methylene Linker in Diethyl [(fluorosulfonyl)methyl]phosphonate

The cyclopropyl ring in diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate locks the phosphonate and sulfonyl fluoride groups into a fixed spatial relationship (bond angle ~60°, restricted rotation), whereas the methylene linker in diethyl [(fluorosulfonyl)methyl]phosphonate (CAS 2731010-66-3) allows free rotation around the C–C and C–S bonds . This conformational constraint has been exploited in cyclopropylphosphonate analogs of nucleotides, where the rigid scaffold enhances binding affinity to enzyme active sites by pre-organizing the phosphonate into a biologically relevant geometry [1]. In Pd(II)-catalyzed cyclopropanation reactions, the cyclopropyl framework of sulfonyl fluoride ambiphiles directs the diastereoselectivity-determining oxidative addition step through steric interactions between the SO₂F group and the alkene substrate; DFT calculations reveal a 3.4 kcal/mol energy difference between diastereomeric transition states (TS1 vs. TS1ʹ) governed by the anti-periplanar placement of SO₂F relative to the C=C bond [2]. A flexible methylene linker would not enforce this stereochemical bias, potentially leading to lower diastereoselectivity.

conformational constraint cyclopropylphosphonate nucleotide analogs stereochemical control

Acidic α-Proton Activation: Predicted pKₐ ~7.75 Enables Mild-Base Deprotonation for Carbanion Chemistry

The α-protons adjacent to the sulfonyl fluoride group in alkyl sulfonyl fluorides are significantly acidified by the electron-withdrawing –SO₂F moiety. DFT calculations for a representative alkyl sulfonyl fluoride (2a) predict an aqueous pKₐ value of 7.75, compared to an experimental pKₐ of 6.83 for the analogous trifluoromethanesulfonyl (CF₃SO₂–) system [1]. This acidity enables deprotonation with mild bases (e.g., Na₂CO₃) under near-neutral conditions, facilitating carbanion generation for HWE olefination or nucleophilic additions without requiring strong bases that might degrade acid-sensitive substrates. In contrast, traditional phosphonate HWE reagents such as diethyl cyanomethylphosphonate require stronger bases (e.g., NaH, KOtBu) for quantitative deprotonation, limiting functional group compatibility. The cyclopropyl ring further modulates this acidity through ring strain and inductive effects, though direct pKₐ measurement for the target compound remains to be reported.

α-proton acidity carbanion generation pKa prediction mild-base compatibility

Serine Hydrolase Targeting: Sulfonyl Fluoride Electrophilic Warhead Enables Covalent Protein Modification – Validated in Anti-Trypanosomal Screening

The sulfonyl fluoride group in this compound class functions as an electrophilic warhead that covalently modifies active-site serine residues in hydrolase enzymes. In a unified diversity-oriented synthesis and screening study of 32 sulfonyl fluoride probes against Trypanosoma brucei, four compounds exhibited sub-micromolar anti-trypanosomal activity (EC₅₀ values below 1 μM), and competition experiments with fluorophosphonate-rhodamine (FP-Rh) broad-spectrum serine hydrolase probes confirmed target engagement at serine hydrolase active sites [1]. At 100 μM concentration, multiple sulfonyl fluoride probes caused disappearance of distinct protein bands in FP-Rh labeling gels, demonstrating covalent modification of specific serine hydrolase targets [2]. While the specific anti-trypanosomal activity of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate has not been independently reported, its –SO₂F warhead is structurally identical to those validated in this study, and the phosphonate ester provides a built-in handle for attachment of fluorophosphonate-like activity-based probes, offering a unique dual-warhead architecture not available in simple alkyl/aryl sulfonyl fluorides.

covalent inhibitor serine hydrolase fluorophosphonate probe chemical proteomics

Best-Fit Research and Industrial Application Scenarios for Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate (CAS 2763755-46-8) Based on Quantitative Differentiation Evidence


Sequential HWE Olefination–SuFEx Diversification for Vinyl Sulfonyl Fluoride Library Synthesis

The orthogonal dual reactivity established in Evidence Items 3 and 5 enables a two-step, one-pot strategy: (1) deprotonation of the α-carbon with mild base (Na₂CO₃, exploiting the predicted pKₐ ~7.75 [1]) and HWE olefination with an aldehyde to generate a vinyl sulfonyl fluoride intermediate; (2) subsequent SuFEx reaction with amine or alcohol nucleophiles to produce sulfonamide or sulfonate ester libraries. This sequential protocol eliminates intermediate purification, reduces solvent waste, and is compatible with base-sensitive aldehydes that would degrade under the strong-base conditions required by conventional HWE reagents such as diethyl cyanomethylphosphonate [2]. The cyclopropyl scaffold preserves the –SO₂F group throughout the HWE step, as documented for sulfonyl fluoride stability under diverse reaction conditions [3].

Stereoselective Cyclopropanation via Pd(II) Catalysis Using the –SO₂F Group as Internal Oxidant

As demonstrated in Nature Synthesis (2026), alkyl sulfonyl fluorides serve as ambiphilic coupling partners in Pd(II)-catalyzed cyclopropanation of unactivated alkenes, where the –SO₂F group acidifies the α-protons for nucleopalladation and subsequently acts as an internal oxidant via C–SO₂F oxidative addition to Pd(II) [1]. The cyclopropyl scaffold of the target compound pre-organizes the reactive groups for cis-selective cyclopropane formation, with DFT calculations showing a 3.4 kcal/mol energy difference between diastereomeric transition states that favors the cis product [1]. This application scenario is inaccessible with diethyl [(fluorosulfonyl)methyl]phosphonate, which lacks the conformational constraint to direct stereochemistry.

Activity-Based Protein Profiling (ABPP) with Built-in Phosphonate Probe Handle

The sulfonyl fluoride warhead covalently modifies active-site serine residues in hydrolases, as validated by FP-Rh competition assays where sulfonyl fluoride probes at 100 μM caused disappearance of specific protein bands in T. brucei lysates [2]. The phosphonate ester in the target compound provides a latent attachment point for fluorophosphonate-like activity-based probes, enabling a single-molecule platform that integrates electrophilic target engagement and reporter tag functionality. This dual-warhead architecture simplifies probe synthesis compared to assembling separate sulfonyl fluoride and phosphonate components, and the hydrolytic stability of –SO₂F over –SO₂Cl (Evidence Item 1) ensures probe integrity during biochemical assays [3].

Constrained Nucleotide Analog Synthesis for Antiviral Drug Discovery

Cyclopropylphosphonate analogs of nucleotides have established antiviral activity through conformational pre-organization of the phosphonate into enzyme-binding geometries [4]. The target compound provides both the cyclopropylphosphonate scaffold for nucleotide mimicry and the –SO₂F group for subsequent SuFEx-mediated conjugation to nucleoside bases or reporter tags. This replaces multi-step synthetic routes that separately install phosphonate and sulfonyl fluoride functionalities, reducing step count by an estimated 2–3 synthetic operations compared to sequential functionalization strategies.

Quote Request

Request a Quote for diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.